(s)-3-Amino-4-(4-pyridyl)butanoic acid
Description
(S)-3-Amino-4-(4-pyridyl)butanoic acid is a β-amino acid derivative featuring a 4-pyridyl substituent at the C4 position and an S-configuration at the chiral center. β-Amino acids are pharmacologically significant due to their enhanced metabolic stability and ability to mimic natural α-amino acids in peptide-based therapeutics . The enantiomeric preparation of such compounds is critical for developing bioactive molecules, as stereochemistry directly influences interactions with biological targets .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3S)-3-amino-4-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(6-9(12)13)5-7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
HPMMXBBRJNNDBV-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CN=CC=C1C[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CN=CC=C1CC(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of this compound typically involves:
- Amino Group Protection: The amino group is commonly protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.
- Introduction of the Pyridyl Group: The 4-pyridyl substituent is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using suitable pyridyl boronic acid derivatives.
- Chirality Control: Starting from optically active amino acids or chiral precursors ensures retention of the (S)-configuration.
- Final Deprotection: Removal of the Boc protecting group under acidic conditions yields the free amino acid.
This sequence allows for the preparation of the protected intermediate Boc-(S)-3-amino-4-(4-pyridyl)butanoic acid, which can be further deprotected to obtain the target compound.
Detailed Synthetic Steps and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1. Amino Group Protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine, dichloromethane, room temperature, 10 h | Amino group protection to form Boc-(S)-3-amino-4-(4-pyridyl)butanoic acid intermediate. |
| 2. Pyridyl Group Introduction | Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), pyridyl boronic acid, solvent (e.g., toluene/ethanol/water), reflux | Suzuki-Miyaura coupling to attach the 4-pyridyl ring to the butanoic acid backbone. |
| 3. Chirality Maintenance | Use of optically active starting materials or chiral catalysts | Ensures retention of (S)-configuration during synthesis. |
| 4. Deprotection | Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) | Removes Boc group to yield free this compound. |
| 5. Purification | Recrystallization, silica-gel chromatography, or crystallization | Purification to achieve high purity; chromatographic separation may be used but is not always necessary. |
Industrial Scale Considerations
- Automated Reactors and Continuous Flow: Industrial production often employs automated batch or continuous flow reactors to maintain strict control over reaction parameters (temperature, time, pressure) to optimize yield and purity.
- Catalyst Optimization: Robust palladium catalysts with high turnover numbers are preferred to reduce cost and increase efficiency.
- Purification: Combination of recrystallization and chromatographic techniques ensures removal of impurities and diastereomers.
- Quality Control: Analytical methods such as liquid chromatography and spectroscopy are employed to monitor purity and stereochemical integrity.
Research Findings and Analytical Data
Reaction Conditions Impact
- Temperature control is critical, especially during halogenation or coupling steps, with typical temperatures ranging from -20°C to room temperature for 10 to 60 minutes in halogenation reactions.
- Solvent choice affects solubility and reaction rate; common solvents include dichloromethane, chloroform, ethyl acetate, ether, toluene, and mixtures thereof.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Optically active amino acids, pyridyl boronic acids, Boc2O, bases (triethylamine, K2CO3) |
| Key Reactions | Boc protection, Suzuki-Miyaura coupling, acidic deprotection |
| Catalysts | Palladium complexes (e.g., Pd(PPh3)4) |
| Solvents | Dichloromethane, toluene, ethyl acetate, chloroform |
| Temperature Range | -20°C to room temperature for halogenation; reflux for coupling |
| Purification Techniques | Recrystallization, silica-gel chromatography |
| Yields | Up to ~82% for Boc-protected intermediates |
| Purity | >99.8% achievable with proper purification |
| Chirality Control | Use of chiral starting materials or catalysts to maintain (S)-configuration |
Chemical Reactions Analysis
Types of Reactions
(s)-3-amino-4-(4-pyridyl)butyric acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(s)-3-amino-4-(4-pyridyl)butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein synthesis.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-3-amino-4-(4-pyridyl)butyric acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the pyridyl group can participate in π-π interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
Key Differences :
- Substituent Effects: (S)-3-Amino-4-(4-pyridyl)butanoic acid (CAS 219297-13-9) contains a 4-pyridyl group, which introduces a basic nitrogen atom capable of hydrogen bonding and metal coordination. Boc-(S)-3-Amino-4-(2-naphenyl)butanoic acid (CAS 219297-11-7) features a naphthyl group, increasing hydrophobicity and steric bulk compared to pyridyl .
Chlorinated Derivatives
Examples :
- (S)-3-Amino-4-(3-chlorophenyl)butanoic acid (CAS 270596-38-8) and (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (CAS 331763-54-3) .
Comparison :
- Similarity Scores: Structural similarity to the target compound ranges from 0.89 (monochloro) to 1.00 (dichloro), indicating minor steric and electronic deviations .
Heterocyclic Variants
Example: 3-Amino-3-(pyrimidin-4-yl)butanoic acid (CAS 1861030-47-8) .
Key Differences :
- Heterocycle Type : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
- Molecular Weight : 181.19 g/mol (pyrimidine) vs. 280.32 g/mol (target compound), indicating a smaller, more compact structure .
- Biological Activity : Pyrimidine’s dual nitrogen atoms may enable stronger interactions with enzymes or receptors, though reduced size could limit binding affinity .
Phenyl-Substituted Analog
Example: 3-Amino-4-phenylbutanoic acid (CAS 15099-85-1) .
Comparison :
- Polarity : The phenyl group lacks hydrogen-bonding capability, reducing solubility and target engagement compared to the pyridyl variant .
- Safety Profile: Limited safety data for the phenyl analog, while the pyridyl derivative is often formulated as a dihydrochloride salt (improved stability and solubility) .
Data Table: Structural and Functional Comparison
Research Implications
- Drug Design: The pyridyl group’s balance of polarity and hydrogen-bonding capacity makes this compound a preferred scaffold for targeting polar active sites .
- Stereochemistry : The S-configuration is critical for enantioselective interactions, as seen in its role as a precursor to bioactive compounds .
- Formulation: Dihydrochloride salts improve bioavailability, a formulation advantage over non-salt analogs .
Q & A
Q. What are the recommended analytical methods for determining enantiomeric excess (EE) and purity of (S)-3-Amino-4-(4-pyridyl)butanoic acid in synthetic samples?
High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for assessing enantiomeric purity. For example, methods validated for structurally similar β-amino acids (e.g., Boc-protected analogs) use reversed-phase C18 columns with UV detection at 210–254 nm, mobile phases of acetonitrile/water (with 0.1% trifluoroacetic acid), and retention times calibrated against certified standards . Purity (>99%) is confirmed via dual-wavelength HPLC coupled with mass spectrometry (LC-MS) to detect trace impurities or diastereomers .
Q. What synthetic routes are commonly employed for the enantioselective synthesis of this compound?
A two-step approach is widely used:
Asymmetric Strecker Synthesis : Reaction of 4-pyridylaldehyde with a chiral amine (e.g., (S)-α-methylbenzylamine) followed by cyanide addition to form the α-aminonitrile intermediate.
Hydrolysis and Protection : Acidic hydrolysis of the nitrile to the carboxylic acid, with Boc (tert-butoxycarbonyl) protection of the amine to prevent racemization .
Critical factors include maintaining anhydrous conditions and using chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to achieve >98% enantiomeric excess .
Advanced Research Questions
Q. How do structural modifications at the pyridyl moiety influence the biological activity of this compound derivatives?
Substituents on the pyridyl ring significantly alter binding affinity in enzymatic targets. For instance:
- Electron-withdrawing groups (e.g., fluorine at the 3-position) enhance hydrogen bonding with DPP-4 active sites, as seen in related inhibitors (IC50 = 2.3 nM) .
- Hydroxyl groups at the 4-position reduce cell permeability due to increased polarity but improve solubility for in vitro assays .
Structure-activity relationship (SAR) studies should combine molecular docking (e.g., AutoDock Vina) with in vitro enzymatic assays to validate computational predictions .
Q. What challenges arise in crystallographic characterization of this compound, and how can they be mitigated?
Key challenges include:
- Poor Crystallinity : The compound’s zwitterionic nature and flexible side chain hinder crystal formation. Solution: Co-crystallization with divalent cations (e.g., Mg<sup>2+</sup>) or use of high ionic strength buffers .
- Radiation Sensitivity : Pyridyl rings are prone to X-ray-induced decay. Mitigation: Collect data at cryogenic temperatures (100 K) with low-dose protocols .
Successful crystallization in space group P212121 (unit cell parameters a=8.5 Å, b=10.2 Å, c=12.4 Å) has been reported for analogs .
Q. How does the protonation state of the pyridyl nitrogen affect the compound’s solubility and reactivity in aqueous vs. organic reaction systems?
- Aqueous Systems : At physiological pH (7.4), the pyridyl nitrogen (pKa ≈ 5.5) remains deprotonated, increasing water solubility (log P = −1.2). Reactivity is dominated by the carboxylate and ammonium groups .
- Organic Solvents : In dichloromethane or THF, the pyridyl nitrogen is protonated under acidic conditions, enhancing electrophilic reactivity (e.g., in amide coupling via EDC/HOBt).
Predictive tools like MarvinSketch (pKa calculation) and COSMO-RS (solubility modeling) are recommended for reaction optimization .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often stem from:
- Assay Variability : Differences in DPP-4 inhibition protocols (e.g., enzyme source, substrate concentration). Solution: Standardize assays using recombinant human DPP-4 and control inhibitors (e.g., sitagliptin) .
- Impurity Effects : Trace racemization during synthesis (e.g., 2% R-enantiomer) may falsely elevate IC50 values. Mitigation: Validate enantiopurity via circular dichroism (CD) spectroscopy before testing .
Q. What in silico strategies are effective for designing this compound analogs with improved pharmacokinetic properties?
- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and AlogP98 to predict blood-brain barrier permeability.
- Metabolism Prediction : CYP450 isoform screening (e.g., CYP3A4/2D6) with StarDrop’s DMPK module identifies labile sites for deuteration or fluorination .
Case Study: Fluorination at the β-position reduced hepatic clearance by 60% in rat models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
